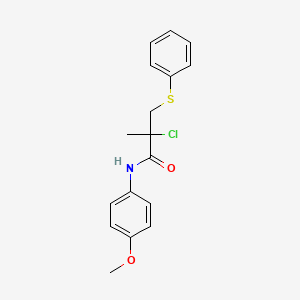![molecular formula C17H25NO3S2 B14405373 S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine CAS No. 88389-21-3](/img/structure/B14405373.png)
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is an organic compound with a complex structure that includes both sulfur and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine typically involves multiple steps. One common method is the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an SN2 reaction . This reaction is subject to the constraints of SN2 reactions, such as the need for a good leaving group and a primary or methyl alkyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the phenyl ring .
Wissenschaftliche Forschungsanwendungen
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form bonds with metal ions in enzymes, affecting their activity. The phenyl group can interact with hydrophobic pockets in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- S-Propyl-N-{2-[(propylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
- S-Butyl-N-{2-[(butylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine
Uniqueness
S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine is unique due to its specific combination of sulfur and phenyl groups, which confer distinct chemical properties and biological activities. The ethyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
88389-21-3 |
|---|---|
Molekularformel |
C17H25NO3S2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
(2R)-2-[(2-benzyl-3-ethylsulfanylpropanoyl)amino]-3-ethylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H25NO3S2/c1-3-22-11-14(10-13-8-6-5-7-9-13)16(19)18-15(17(20)21)12-23-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3,(H,18,19)(H,20,21)/t14?,15-/m0/s1 |
InChI-Schlüssel |
NAGNCDNVQZVDBZ-LOACHALJSA-N |
Isomerische SMILES |
CCSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSCC |
Kanonische SMILES |
CCSCC(CC1=CC=CC=C1)C(=O)NC(CSCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



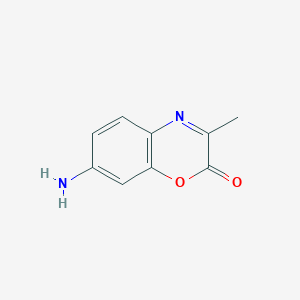
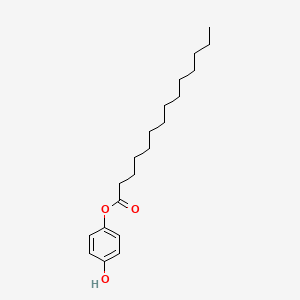
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
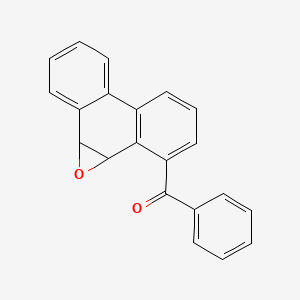
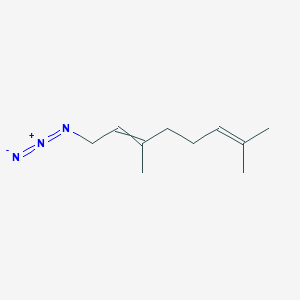
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)

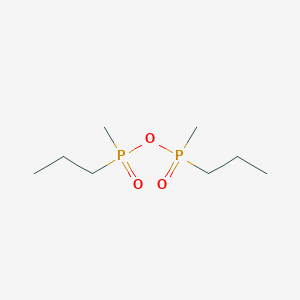
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
